Indium-111 tropolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-111 tropolone is a neutral, lipid-soluble metal complex formed by the combination of indium-111 and tropolone. This compound is primarily used in the field of nuclear medicine, particularly for labeling platelets and leukocytes for diagnostic imaging purposes . Unlike other indium complexes, such as indium-111 oxine, this compound is soluble in isotonic saline, making it more convenient for medical applications .
Preparation Methods
The preparation of indium-111 tropolone involves the reaction of indium-111 chloride with tropolone in an isotonic saline solution. The labeling process can be performed in both acid-citrate-dextrose (ACD)-plasma and ACD-saline media within a short period, typically around two hours . The optimal concentration of tropolone for labeling is found to be 1 × 10^-4 M, and the labeling efficiency is higher at 37°C compared to room temperature .
Chemical Reactions Analysis
Indium-111 tropolone undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable complex structure.
Substitution Reactions: this compound can undergo substitution reactions where the tropolone ligand is replaced by other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other molecules, which is essential for its use in radiolabeling.
Common reagents and conditions used in these reactions include isotonic saline, ACD-plasma, and ACD-saline media. The major products formed from these reactions are typically other indium complexes or labeled biomolecules .
Scientific Research Applications
Indium-111 tropolone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying the behavior of various chemical compounds.
Biology: Employed in labeling leukocytes and platelets to study their kinetics and distribution in the body.
Medicine: Utilized in diagnostic imaging to detect infections, inflammation, and other medical conditions.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of indium-111 tropolone involves its ability to form stable complexes with biomolecules, allowing it to be used as a radiolabel. The indium-111 isotope emits gamma radiation, which can be detected using imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This enables the visualization of labeled cells and their distribution in the body . The molecular targets and pathways involved include the binding of this compound to platelets and leukocytes, facilitating their tracking and imaging .
Comparison with Similar Compounds
Indium-111 tropolone is often compared with other indium complexes, such as indium-111 oxine and gallium-68:
Indium-111 Oxine: Unlike this compound, indium-111 oxine requires dissolution in ethyl alcohol, making it less convenient for medical applications.
Gallium-68: Gallium-68 is another radiometal used in nuclear medicine, but it has a much shorter half-life compared to indium-111.
The uniqueness of this compound lies in its solubility in isotonic saline and its high labeling efficiency, making it a preferred choice for certain medical applications .
Properties
CAS No. |
80233-75-6 |
---|---|
Molecular Formula |
C21H15InO6 |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
indium-111(3+);7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3/i;;;1-4 |
InChI Key |
KSMJSFRPGYWEOD-FZTWWWDYSA-K |
Isomeric SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[111In+3] |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.